molecular formula C10H12BrNO3 B13036426 (R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hbr

(R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hbr

Cat. No.: B13036426
M. Wt: 274.11 g/mol
InChI Key: YAQNIQDGDHZRRP-SBSPUUFOSA-N
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Description

®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide typically involves several steps. One common method includes the reduction of isoquinoline derivatives followed by hydroxylation and carboxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods are employed to produce high-quality ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Reactions with halogens or other substituents to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, quinones, and other functionalized compounds that can be further utilized in different chemical processes.

Scientific Research Applications

Chemistry

In chemistry, ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. It may act as an inhibitor or activator of specific enzymes, making it a valuable tool for understanding biochemical processes.

Medicine

In medicine, ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is investigated for its potential therapeutic applications. It may have roles in treating neurological disorders, cancer, and other diseases due to its interaction with specific molecular targets.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives, such as:

  • 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline
  • 1-Carboxy-1,2,3,4-tetrahydroisoquinoline
  • 6-Hydroxyisoquinoline

Uniqueness

What sets ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its ability to interact with specific molecular targets makes it a valuable compound in various scientific and industrial applications.

Conclusion

®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a compound of significant interest due to its unique structure, versatile reactivity, and wide range of applications. From synthetic chemistry to medicinal research, this compound continues to be a valuable tool for scientists and industry professionals alike.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

(1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide

InChI

InChI=1S/C10H11NO3.BrH/c12-7-1-2-8-6(5-7)3-4-11-9(8)10(13)14;/h1-2,5,9,11-12H,3-4H2,(H,13,14);1H/t9-;/m1./s1

InChI Key

YAQNIQDGDHZRRP-SBSPUUFOSA-N

Isomeric SMILES

C1CN[C@H](C2=C1C=C(C=C2)O)C(=O)O.Br

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)O)C(=O)O.Br

Origin of Product

United States

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